Brine Shrimp Larvae Toxicity: >1400‑Fold Lower Acute Toxicity vs. N‑Methylflindersine
In a direct head‑to‑head brine shrimp lethality assay of all five alkaloids isolated from Micromelum falcatum, compound 4 (4‑hydroxy‑3‑methoxy‑1‑methyl‑2(1H)‑quinolinone) exhibited an LD₅₀ of 2020 µg/mL, compared to an LD₅₀ of 1.39 µg/mL for N‑methylflindersine (compound 3) and 70.5 µg/mL for N‑methylswietenidine‑B (compound 5) [1]. This represents a >1400‑fold lower acute toxicity relative to the most toxic co‑isolated quinolinone alkaloid. The target compound was essentially non‑toxic under the assay conditions, while compound 3 was classified as a potent toxic natural product [1].
| Evidence Dimension | Acute toxicity (brine shrimp larvae lethality, LD₅₀) |
|---|---|
| Target Compound Data | LD₅₀ = 2020 µg/mL |
| Comparator Or Baseline | N-methylflindersine (compound 3): LD₅₀ = 1.39 µg/mL; N-methylswietenidine-B (compound 5): LD₅₀ = 70.5 µg/mL; compound 1: LD₅₀ = 143 µg/mL; compound 2: LD₅₀ = 355 µg/mL |
| Quantified Difference | >1400‑fold lower toxicity vs. N‑methylflindersine; ~29‑fold lower vs. N‑methylswietenidine‑B |
| Conditions | Brine shrimp (Artemia salina) lethality assay; 24‑hour exposure; compounds isolated from same plant batch and tested under identical conditions |
Why This Matters
For procurement decisions, the >1400‑fold differential in acute toxicity within the same isolation panel demonstrates that compound‑specific toxicity must be considered; selecting N‑methylflindersine instead would introduce a potent toxin into biological assays, confounding safety and data interpretation.
- [1] Luo XM, Qi SH, Zhang S, et al. Alkaloids from the stem bark of Micromelum falcatum. Chem Pharm Bull (Tokyo). 2009;57(6):600-602. doi:10.1248/cpb.57.600 View Source
